molecular formula C15H17NO5 B8113846 TCO-PNB Ester

TCO-PNB Ester

Cat. No.: B8113846
M. Wt: 291.30 g/mol
InChI Key: FJMMADPCDJNXAH-OWOJBTEDSA-N
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Description

TCO-PNB Ester, also known as trans-cyclooctene-p-nitrophenyl carbonate, is a compound widely used in bioorthogonal chemistry. This compound is particularly valuable for its role in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines. The cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported, making this compound a crucial tool in biological labeling and imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PNB Ester involves the reaction of trans-cyclooctene with p-nitrophenyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using column chromatography or recrystallization to achieve high purity levels required for biological applications .

Chemical Reactions Analysis

Types of Reactions

TCO-PNB Ester primarily undergoes cycloaddition reactions with tetrazines. This reaction is a type of inverse electron demand Diels-Alder reaction, which is highly selective and efficient .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include tetrazines and various organic solvents like dichloromethane or acetonitrile. The reactions are typically carried out at room temperature and do not require any metal catalysts, making them suitable for biological applications .

Major Products

The major product formed from the reaction of this compound with tetrazines is a stable dihydropyridazine linkage. This product is highly stable and can be used for further functionalization or labeling of biomolecules .

Scientific Research Applications

TCO-PNB Ester has revolutionized the field of drug discovery by enabling the selective and efficient labeling of biomolecules in complex biological systems. By introducing Tco functional groups into drug molecules or biomolecules, researchers can use this compound to label and track these molecules in real-time in vivo. This allows for the visualization and quantification of drug distribution and targeting, as well as the identification of potential off-target effects .

In addition to drug discovery, this compound is used in various scientific research applications, including:

    Chemistry: For the synthesis of complex molecules and the study of reaction mechanisms.

    Biology: For the labeling and imaging of proteins, nucleic acids, and other biomolecules.

    Medicine: For the development of targeted therapies and diagnostic tools.

    Industry: For the production of high-value chemicals and materials.

Mechanism of Action

The mechanism of action of TCO-PNB Ester involves its reaction with tetrazines through an inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, allowing for the rapid and specific labeling of biomolecules. The Tco functional group reacts with the tetrazine to form a stable dihydropyridazine linkage, which can be used for further functionalization or labeling .

Comparison with Similar Compounds

TCO-PNB Ester is unique in its ability to undergo rapid and efficient cycloaddition reactions with tetrazines without the need for metal catalysts. This makes it highly suitable for biological applications where metal catalysts could be toxic or interfere with biological processes. Similar compounds include other trans-cyclooctene derivatives and tetrazine-reactive compounds, but this compound stands out due to its high reactivity and stability .

List of Similar Compounds

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMMADPCDJNXAH-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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